tert-butyl N-[(2R)-2-azidopropyl]carbamate
Overview
Description
tert-Butyl N-[(2R)-2-azidopropyl]carbamate is a chemical compound that features a tert-butyl carbamate protecting group attached to an azidopropyl moiety. This compound is often used in organic synthesis, particularly in the protection of amine groups during multi-step synthesis processes. The presence of the azido group makes it a versatile intermediate for further chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2R)-2-azidopropyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate azidopropyl precursor. One common method includes the use of tert-butyl N-hydroxycarbamate, which undergoes O-alkylation with methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another method involves the reaction of Boc anhydride with ethanol and ammonia under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of palladium-catalyzed cross-coupling reactions is also common in industrial settings to produce N-Boc-protected anilines .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(2R)-2-azidopropyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Substituted carbamates or amines.
Scientific Research Applications
tert-Butyl N-[(2R)-2-azidopropyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic transformations.
Biology: Employed in the synthesis of biologically active molecules and as a precursor for azide-alkyne cycloaddition reactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Applied in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(2R)-2-azidopropyl]carbamate primarily involves its role as a protecting group The tert-butyl carbamate group protects the amine functionality during chemical reactions, preventing unwanted side reactionsThe molecular targets and pathways involved depend on the specific chemical transformations being performed .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Used in similar protecting group strategies but lacks the azido functionality.
Benzyl carbamate: Another protecting group for amines, often used in peptide synthesis.
tert-Butyl-N-methylcarbamate: Similar in structure but with a methyl group instead of an azido group.
Uniqueness
tert-Butyl N-[(2R)-2-azidopropyl]carbamate is unique due to the presence of both the tert-butyl carbamate protecting group and the azido functionality. This dual functionality allows for greater versatility in synthetic applications, particularly in the field of click chemistry and the synthesis of complex molecules.
Properties
IUPAC Name |
tert-butyl N-[(2R)-2-azidopropyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O2/c1-6(11-12-9)5-10-7(13)14-8(2,3)4/h6H,5H2,1-4H3,(H,10,13)/t6-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOYGAKJURINKV-ZCFIWIBFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNC(=O)OC(C)(C)C)N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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